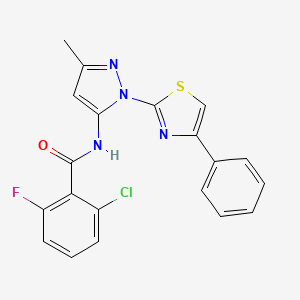

2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4OS/c1-12-10-17(24-19(27)18-14(21)8-5-9-15(18)22)26(25-12)20-23-16(11-28-20)13-6-3-2-4-7-13/h2-11H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBVRALUGKAEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Thiazole ring formation: The thiazole ring can be introduced via a condensation reaction with appropriate reagents.

Coupling reactions: The final step often involves coupling the pyrazole-thiazole intermediate with a benzamide derivative under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

Reduction: Reduction reactions could be used to modify the functional groups on the benzamide or pyrazole rings.

Substitution: Halogen substitution reactions might occur at the chloro or fluoro positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole Hybrids

- Compound 2 (): 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one shares the 4-phenylthiazole and pyrazole framework with the target compound. However, it replaces the benzamide group with a pyrazolone ring and introduces a diphenylethylidene substituent.

Pyrazole-Benzamide Analogues

- Compound 3l (): 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide shares a pyrazole-carboxamide backbone but differs in substituents. The 4-cyano and p-tolyl groups enhance hydrophobicity, while the 4-fluorophenyl moiety may influence π-π stacking interactions. The target compound’s 2-Cl/6-F substitution and phenylthiazole group could confer distinct electronic and steric properties .

Thiazolecarboxamide Derivatives ()

- BP 27384: N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate incorporates a piperazine-pyrimidine-thiazole system. While structurally distinct from the target compound, the shared thiazolecarboxamide motif highlights the role of thiazole in enhancing bioavailability or kinase inhibition. The hydroxyethyl-piperazine group in BP 27384 may improve solubility but introduce metabolic instability compared to the target compound’s halogenated benzamide .

Critical Analysis of Structural and Functional Differences

- In contrast, Compound 3l’s 4-CN group provides a similar effect but with reduced steric bulk .

- Synthetic Feasibility : Compound 3l’s 62% yield suggests efficient coupling of pyrazole and carboxamide units, whereas the target compound’s multi-step synthesis (due to phenylthiazole incorporation) may require optimization for scalability .

- However, the absence of activity data in the evidence limits direct comparisons with BP 27384’s piperazine-pyrimidine system, which is common in PI3K/AKT pathway inhibitors .

Biological Activity

2-Chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound classified under benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H17ClFN3OS |

| Molecular Weight | 397.88 g/mol |

| CAS Number | 1020488-74-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its reactivity, allowing it to modulate the activity of specific proteins involved in key biological pathways. The thiazole and pyrazole moieties are particularly significant in conferring unique biological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines. The compound's structure suggests it may interact with pathways involving Bcl-2 proteins, which are crucial for regulating apoptosis.

Case Study:

In a study evaluating the cytotoxic effects of thiazole-derived compounds, it was found that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, indicating strong potential for further development as anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Research Findings:

A recent study demonstrated that similar thiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Pharmacological Applications

Due to its diverse biological activities, this compound may have several pharmacological applications:

- Cancer Therapy: Potential development as an anticancer drug targeting apoptosis pathways.

- Antimicrobial Agents: Application in treating bacterial infections.

- Biochemical Probes: Use in research to study enzyme interactions and cellular processes.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates coupling between a benzamide intermediate and a thiazole-pyrazole precursor at room temperature . Alternatively, pyridine-mediated acylation of 5-chlorothiazol-2-amine with fluorinated benzoyl chloride derivatives is effective, followed by purification via recrystallization (e.g., methanol) .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., amide NH resonances at δ 10–12 ppm) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-F stretch ~1100 cm⁻¹) .

- Elemental analysis to validate purity by comparing experimental and theoretical C/H/N/S percentages .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer : Initial screening often involves:

- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) targeting kinases or proteases, given structural analogs' activity against cancer-related pathways .

- In vitro cytotoxicity testing (e.g., MTT assay) on cancer cell lines, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How do structural modifications to the thiazole or pyrazole moieties influence bioactivity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring enhances enzyme-binding affinity via halogen bonding . Replacing the phenylthiazole group with bulkier aryl systems (e.g., 4-bromophenyl) may alter pharmacokinetics by modulating lipophilicity .

- SAR Strategies : Parallel synthesis of derivatives with varied substituents (e.g., methoxy, trifluoromethyl) followed by hierarchical clustering of activity data identifies critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives .

- Purity Confirmation : Use HPLC-MS to exclude impurities (>95% purity threshold) .

- Computational Cross-Check : Molecular docking (e.g., AutoDock Vina) predicts binding modes, which should align with experimental IC₅₀ trends .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer :

- Abiotic Degradation : Hydrolysis studies at varying pH (1–13) and temperatures (25–50°C) quantify half-lives .

- Biotic Transformation : Incubation with soil microbiota or liver microsomes identifies metabolites via LC-QTOF-MS .

- QSAR Modeling : Predict environmental persistence using software like EPI Suite, incorporating logP and pKa .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixtures (e.g., methanol/water, DMSO/ether) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.5°C/hr) from saturated solutions promotes single-crystal growth .

- Additive Use : Seed crystals or ionic liquids (e.g., [BMIM][BF₄]) improve lattice packing .

Q. What computational strategies predict binding modes with target proteins?

- Methodological Answer :

- Docking Workflow : Prepare protein structures (PDB) via protonation (H++ server) and ligand parameterization (GAFF2). Use flexible docking (e.g., Schrödinger Glide) to sample binding poses .

- MD Validation : Run 100-ns simulations (AMBER) to assess stability of docked complexes; calculate binding free energies (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.